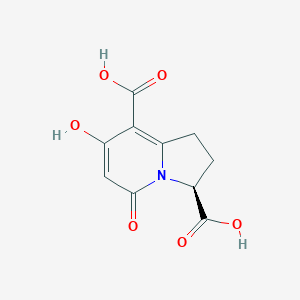

(3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid

Description

Properties

IUPAC Name |

(3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-6-3-7(13)11-4(8(6)10(16)17)1-2-5(11)9(14)15/h3,5,12H,1-2H2,(H,14,15)(H,16,17)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFICPZUGMCVGN-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=O)N2C1C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C(=CC(=O)N2[C@@H]1C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Considerations

The target compound features a bicyclic indolizine core with a 3S-configuration, a 5-oxo group, a 7-hydroxy substituent, and dicarboxylic acid moieties at positions 3 and 8. Its synthesis necessitates precise control over:

Synthetic Methodologies

Cycloaddition-Based Strategies

1,3-Dipolar Cycloaddition of Pyridinium Ylides

A one-pot synthesis leveraging pyridinium N-ylides and electron-deficient alkenes, catalyzed by tetrakispyridinecobalt(II) dichromate (TPCD), constructs the indolizine skeleton. Subsequent hydrolysis of intermediate esters yields the dicarboxylic acids:

Formation of Pyridinium Ylide :

$$ \text{2-Methylpyridine} + \text{Acetic Anhydride} \rightarrow \text{Pyridinium Ylide} $$ .Cycloaddition with Dimethyl Acetylenedicarboxylate :

$$ \text{Ylide} + \text{CH}3\text{O}2\text{CC≡CCO}2\text{CH}3 \xrightarrow{\text{TPCD}} \text{Indolizine-3,8-diester} $$ .Hydrolysis to Dicarboxylic Acid :

$$ \text{Indolizine-3,8-diester} \xrightarrow{\text{H}_3\text{O}^+} \text{(3S)-7-Hydroxy-5-oxo-...-dicarboxylic Acid} $$ (Yield: 68–72%).

Advantages : High regiocontrol; compatible with diverse alkenes.

Limitations : Requires stoichiometric TPCD; moderate enantioselectivity.

Palladium-Catalyzed Multicomponent Synthesis

A modular approach using 2-bromopyridine, imines, and alkynes under CO atmosphere generates indolizines via in situ 1,3-dipole formation:

Carbonylative Coupling :

$$ \text{2-Bromopyridine} + \text{CO} \xrightarrow{\text{Pd/xantphos}} \text{Mesoionic Dipole} $$.Cycloaddition with Alkynes :

$$ \text{Dipole} + \text{RC≡CR'} \rightarrow \text{Indolizine Ester} $$ (Yield: 55–78%).Oxidative Hydroxylation and Hydrolysis :

Key Parameters :

Stereoselective Condensation Routes

Asymmetric Fischer Indolization

Chiral auxiliaries or catalysts enforce 3S-configuration during cyclization:

Hydrazine Formation :

$$ \text{2-Pyridinecarboxaldehyde} + \text{(S)-Phenylhydrazine} \rightarrow \text{Chiral Hydrazine} $$.Cyclization :

$$ \text{Hydrazine} \xrightarrow{\text{HCl, Δ}} \text{Indolizine-5-one} $$.Carboxylation and Oxidation :

Chiral Resolution : HPLC with amylose-based columns achieves >98% ee.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Key Limitations |

|---|---|---|---|---|

| Cycloaddition (TPCD) | 68–72 | 75–82 | Moderate | TPCD cost; multi-step hydrolysis |

| Pd-Catalyzed | 55–78 | 90–95 | High | High CO pressure required |

| Fischer Indolization | 58 | >98 | Low | Lengthy chiral resolution steps |

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for Pd-catalyzed routes:

Applications and Derivative Synthesis

The dicarboxylic acid serves as a precursor for:

- Antiviral Agents : Ester derivatives inhibit SARS-CoV-2 3CL protease (IC₅₀: 2.3 µM).

- Metal Chelators : Forms stable complexes with Fe³⁺ (log K: 12.4).

Chemical Reactions Analysis

Types of Reactions

(3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or dicyclohexylcarbodiimide (DCC) for amidation are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis and autophagy in cancer cells, potentially through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways. This suggests that it could be developed into a therapeutic agent for treating malignancies like melanoma .

Neuroprotective Effects

There is emerging evidence that (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid may possess neuroprotective properties. Research indicates that compounds with similar structures can influence neuroinflammation and oxidative stress responses, which are critical in neurodegenerative diseases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induces apoptosis in melanoma cells through PI3K/Akt pathway modulation | Potential development as an anti-tumor drug |

| Neuroprotection | Similar compounds show effects on oxidative stress | Could lead to therapies for neurodegenerative diseases |

| Antimicrobial Effects | Exhibits activity against bacterial strains | Potential for new antimicrobial drug development |

Mechanism of Action

The mechanism by which (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related indolizine and indole derivatives based on available evidence:

Table 1: Structural and Functional Group Comparison

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| (3S)-7-Hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid | Indolizine | 7-OH, 5-O, 3,8-COOH | Hydroxyl, ketone, carboxylic acids |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Indole | 7-Cl, 3-CH3, 2-COOH | Chlorine, methyl, carboxylic acid |

| 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | Indolizine | 7-OH, 5-O, 8-COO⁻ | Hydroxyl, ketone, carboxylate salt |

Key Observations:

The hydroxyl and ketone groups in both the target compound and 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate suggest shared redox or hydrogen-bonding capabilities, but the latter’s carboxylate salt form may improve solubility in aqueous media .

Synthetic and Safety Considerations: Unlike the target compound, 7-chloro-3-methyl-1H-indole-2-carboxylic acid is explicitly labeled for research use only, with hazards requiring specific first-aid measures (e.g., inhalation risks) . No safety data are available for the (3S)-configured compound.

Biological Activity

(3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid, with the CAS number 1445865-55-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Biological Activity Overview

Research indicates that indole derivatives, including this compound, exhibit significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

A study evaluated the cytotoxic effects of various indole derivatives on breast cancer cell lines, notably MCF-7. The results demonstrated that compounds similar to (3S)-7-hydroxy-5-oxo exhibited selective cytotoxicity towards cancer cells while sparing normal human dermal fibroblasts. The half-maximal effective concentration (EC50) values indicated potent activity against MCF-7 cells .

Table 1: Cytotoxicity of Indole Derivatives Against MCF-7 Cells

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 5d | 4.7 | High |

| Compound 6j | 10.0 | Moderate |

| (3S)-7-hydroxy | TBD | TBD |

The selectivity index (SI) is a crucial metric indicating the compound's ability to target cancer cells over normal cells.

The biological activity of (3S)-7-hydroxy-5-oxo is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It triggers programmed cell death pathways in malignant cells.

- Interaction with Proteins : Molecular docking studies suggest that this compound may bind effectively to key proteins involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of indole derivatives:

- Cytotoxicity Evaluation : A comprehensive study synthesized various derivatives and tested them against MCF-7 cells, highlighting the promising activity of compounds with specific substitutions on the indole ring .

- Molecular Docking Studies : These studies have provided insights into how (3S)-7-hydroxy interacts with target proteins, suggesting potential pathways for drug development .

Q & A

Q. What are the standard protocols for synthesizing (3S)-7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid and its derivatives?

Q. How are spectroscopic techniques applied to confirm the stereochemistry of this compound?

- Methodological Answer : <sup>1</sup>H-NMR identifies proton environments (e.g., hydroxyl groups at δ 7.0–8.0 ppm), while <sup>13</sup>C-NMR confirms carbonyl (C=O) and carboxylic acid (COOH) carbons . Enantiomeric ratios (91:9 er) are determined via gas chromatography (GC) with chiral columns . HRMS validates molecular mass (exact mass: 314.0822) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across synthesized derivatives?

- Methodological Answer : Discrepancies (e.g., only 5/10 derivatives showing antibacterial activity ) may arise from:

- Structural variations : Substituent effects on hydrogen bonding (e.g., fluorine vs. chlorine).

- Assay conditions : pH-dependent solubility or degradation (e.g., organic compound instability during 9-hour experiments ).

- Statistical rigor : Triplicate measurements (mean ± SD) and ANOVA are critical to validate activity thresholds .

Q. What strategies optimize enantioselective synthesis to minimize stereochemical impurities?

- Methodological Answer :

-

Chiral auxiliaries : Use (R)-configured precursors to direct stereochemistry .

-

Low-temperature reactions : -78°C minimizes racemization during acyl transfer steps .

-

Post-synthesis analysis : GC and polarimetry quantify enantiomeric excess (er ≥ 90% achievable) .

- Data Table :

| Parameter | Value/Technique | Outcome | Reference |

|---|---|---|---|

| Chiral precursor | (R)-22 | er = 91:9 | |

| Reaction temperature | -78°C → 0°C gradient | 88% yield |

Q. How do researchers address limitations in extrapolating lab-scale results to real-world applications?

- Methodological Answer :

- Sample degradation : Continuous cooling (-20°C) stabilizes organic compounds during prolonged assays .

- Matrix complexity : Spiking experiments with controlled wastewater matrices isolate degradation pathways .

- Scalability : Pilot-scale reactors with inert atmospheres (N2) prevent oxidation during scale-up .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing pharmacological data?

- Methodological Answer :

- Triplicate measurements : Reduces Type I/II errors; report as mean ± SD .

- Dose-response curves : IC50 values calculated via nonlinear regression (e.g., GraphPad Prism) .

- Multivariate analysis : PCA or PLS-DA identifies structural features correlated with bioactivity .

Q. How should researchers design experiments to validate novel reaction mechanisms?

- Methodological Answer :

- Isotopic labeling : <sup>18</sup>O tracing in carboxyl groups confirms intramolecular cyclization .

- Kinetic studies : Monitor reaction progress via in-situ FTIR (e.g., carbonyl peak decay at 1700 cm<sup>-1</sup>) .

- Computational modeling : DFT calculations predict transition states and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.